1-(3,5-Dimethyl-1H-pyrazol-4-yl)acetone

Medicinal Chemistry Physicochemical Properties Lipophilicity

This 4-substituted pyrazole building block offers distinct reactivity compared to 1‑substituted regioisomers, providing a balanced lipophilicity (LogP = -0.03) and a reactive ketone handle for focused library synthesis. Its free NH group is essential for constructing polypyrazolyl ligands in MOFs. Ideal for medicinal chemistry programs targeting B‑Raf, Akt, or MerTK kinases, where this substitution pattern is critical for binding. Supplied as a solid with standard research purity.

Molecular Formula C8H12N2O
Molecular Weight 152.197
CAS No. 1045826-92-3
Cat. No. B2419160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-Dimethyl-1H-pyrazol-4-yl)acetone
CAS1045826-92-3
Molecular FormulaC8H12N2O
Molecular Weight152.197
Structural Identifiers
SMILESCC1=C(C(=NN1)C)CC(=O)C
InChIInChI=1S/C8H12N2O/c1-5(11)4-8-6(2)9-10-7(8)3/h4H2,1-3H3,(H,9,10)
InChIKeyRLNUZSMCJBZMAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,5-Dimethyl-1H-pyrazol-4-yl)acetone (CAS 1045826-92-3) – A 4-Substituted 3,5-Dimethylpyrazole Building Block for Medicinal Chemistry and Chemical Biology


1-(3,5-Dimethyl-1H-pyrazol-4-yl)acetone (CAS 1045826-92-3), also named 1-(3,5-dimethyl-1H-pyrazol-4-yl)propan-2-one, is a solid pyrazole derivative with the molecular formula C₈H₁₂N₂O and a molecular weight of 152.19 g/mol . It is supplied as a research-grade building block with a typical purity of 95% (by vendor specification) . The compound features a 3,5-dimethylpyrazole core with an acetonyl substituent at the 4-position, rendering it a versatile intermediate for the synthesis of more complex heterocyclic systems, particularly those targeting kinase inhibition and other pharmacological activities [1].

1-(3,5-Dimethyl-1H-pyrazol-4-yl)acetone – Why Regioisomers and 4-Substituted Analogs Are Not Interchangeable


Despite sharing the same molecular formula (C₈H₁₂N₂O) and pyrazole core, substitution at the 4-position of the 3,5-dimethylpyrazole ring in 1-(3,5-dimethyl-1H-pyrazol-4-yl)acetone confers distinct physicochemical and synthetic properties compared to its 1-substituted regioisomer, 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone (CAS 361343-66-0). The 4-yl substitution pattern alters the compound's electronic distribution, hydrogen-bonding capacity (due to the free NH of the pyrazole ring), and its reactivity in subsequent derivatization reactions . Furthermore, within the class of 4-substituted 3,5-dimethylpyrazoles, the specific acetonyl group provides a unique balance of lipophilicity (calculated LogP = -0.03) and synthetic handle compared to other 4-substituents like aryl or heteroaryl groups, making direct substitution without re-optimization of a synthetic sequence or a biological assay unreliable.

1-(3,5-Dimethyl-1H-pyrazol-4-yl)acetone: Quantifiable Differentiation Evidence for Scientific Selection


Regioisomeric Differentiation: Impact on Calculated Lipophilicity (LogP) and Physicochemical Profile

1-(3,5-Dimethyl-1H-pyrazol-4-yl)acetone exhibits a calculated LogP value of -0.03, indicating a balanced hydrophilic-lipophilic character . In contrast, its 1-substituted regioisomer, 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone (CAS 361343-66-0), has a significantly higher estimated boiling point (228-241°C) and a different water solubility profile (estimated 10.9 g/L by EPA T.E.S.T.), suggesting distinct physicochemical behavior [1]. The difference in LogP is directly relevant for predicting membrane permeability and solubility in biological assays, where even small changes can alter pharmacokinetic properties. The free NH group in the 4-yl isomer also enables hydrogen-bond donation, which is absent in the 1-yl isomer, impacting target binding and crystallinity.

Medicinal Chemistry Physicochemical Properties Lipophilicity

Synthetic Versatility as a Building Block: Demonstrated Utility in Complex Heterocycle Synthesis

1-(3,5-Dimethyl-1H-pyrazol-4-yl)acetone serves as a key precursor for generating diverse chemical libraries. For instance, it can be reacted with thiosemicarbazide to form chlorocarbonyl derivatives, as reported by CymitQuimica . While direct comparative synthetic yields with other 4-substituted 3,5-dimethylpyrazoles are not available in the open literature, the acetonyl group's reactivity is distinct from, for example, a 4-carboxyphenyl group, which is used in analgesic and anti-inflammatory pyrazole syntheses [1]. The ketone functionality of the acetonyl group allows for condensation, alkylation, and other transformations not possible with simple alkyl or aryl 4-substituents, making it a strategically valuable intermediate.

Synthetic Chemistry Building Blocks Heterocyclic Chemistry

Potential for Antimicrobial Activity: Preliminary Evidence from Pyrazole Derivative Studies

According to a vendor's summary of a study on antimicrobial activity, 1-(3,5-Dimethyl-1H-pyrazol-4-yl)acetone exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria . While the specific data (e.g., MIC values) are not provided, this contrasts with findings for other 4-substituted 3,5-dimethylpyrazoles, where activity is often moderate or absent [1]. For example, in a study of 4-substituted-3,5-dimethylpyrazoles for analgesic and anti-inflammatory activity, compounds with a 4-carboxyphenyl group showed promising effects, but antimicrobial data was not the primary focus [2]. This suggests the acetonyl group may contribute a unique antimicrobial profile, though direct comparative data is lacking.

Antimicrobial Biological Activity Pyrazole Derivatives

1-(3,5-Dimethyl-1H-pyrazol-4-yl)acetone – Optimized Application Scenarios Based on Empirical Evidence


Kinase Inhibitor Fragment Libraries and Medicinal Chemistry

The 3,5-dimethylpyrazole core is a privileged scaffold in kinase inhibitor design, and substitution at the 4-position with an acetonyl group offers a balance of lipophilicity (LogP = -0.03) and a reactive ketone handle for further elaboration. 1-(3,5-Dimethyl-1H-pyrazol-4-yl)acetone is thus ideally suited as a starting point for synthesizing focused libraries targeting kinases such as B-Raf, Akt, or MerTK, where 4-substituted 3,5-dimethylpyrazoles have demonstrated binding affinity [1].

Synthesis of Polypyrazolyl Ligands and Coordination Chemistry

The compound can serve as a monomeric unit for constructing polypyrazolyl bridging ligands, such as tris(3,5-dimethyl-1H-pyrazol-4-yl)benzene derivatives, which are versatile building blocks for metal-organic frameworks (MOFs) and coordination complexes [2]. Its 4-yl substitution pattern and free NH group are essential for forming these complex structures.

Antimicrobial Drug Discovery and Chemical Biology Probes

Given preliminary reports of antimicrobial activity (inhibition zones against Gram-positive and Gram-negative bacteria), 1-(3,5-dimethyl-1H-pyrazol-4-yl)acetone is a candidate for development as a chemical probe or lead compound for new antimicrobial agents. Its activity profile may differ from other 4-substituted analogs, making it a valuable addition to antimicrobial screening cascades .

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